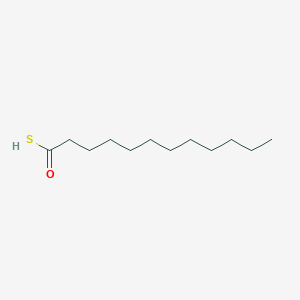

Thiolauric acid

Description

Thioctic acid (CAS: 1077-28-7), also known as alpha-lipoic acid, is a organosulfur compound derived from octanoic acid. It features a dithiolane ring structure with two sulfur atoms, contributing to its role as a potent antioxidant and cofactor in mitochondrial dehydrogenase reactions . Its molecular formula is $ C8H{14}O2S2 $, with a molecular weight of 206.33 g/mol. Thioctic acid is amphipathic, exhibiting both hydrophilic and hydrophobic properties, which enables its function in cellular energy metabolism and redox regulation . Clinically, it is utilized in managing diabetic neuropathy and oxidative stress-related disorders due to its ability to regenerate endogenous antioxidants like glutathione .

Properties

Molecular Formula |

C12H24OS |

|---|---|

Molecular Weight |

216.39 g/mol |

IUPAC Name |

dodecanethioic S-acid |

InChI |

InChI=1S/C12H24OS/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) |

InChI Key |

GEJJECIDFXFUMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Thioctic Acid vs. Thioacetic Acid

Thioacetic acid (CAS: 1918-77-0) is a simpler thio-organic compound with the formula $ C2H4OS $. Unlike thioctic acid’s cyclic dithiolane, thioacetic acid contains a thioester group ($ -SCOCH_3 $) and is primarily used in organic synthesis as an acetylating agent .

| Property | Thioctic Acid | Thioacetic Acid |

|---|---|---|

| Molecular Weight | 206.33 g/mol | 76.12 g/mol |

| Structure | Cyclic dithiolane | Linear thioester |

| Solubility | Water (limited), lipids | Water (moderate) |

| Applications | Antioxidant therapy | Organic synthesis |

| Biological Role | Cofactor in metabolism | No significant role |

Key differences include thioctic acid’s cyclic structure and dual solubility, enabling cellular membrane penetration, whereas thioacetic acid’s linear structure restricts it to laboratory applications .

Thioctic Acid vs. Taurocholic Acid

Taurocholic acid (CAS: 81-24-3) is a bile acid conjugated with taurine, featuring a sulfonic acid group ($ -SO3H $). Its formula $ C{26}H{45}NO7S $ reflects its role in lipid emulsification and digestion, contrasting with thioctic acid’s antioxidant functions .

| Property | Thioctic Acid | Taurocholic Acid |

|---|---|---|

| Molecular Weight | 206.33 g/mol | 515.7 g/mol |

| Functional Groups | Dithiolane, carboxylic acid | Sulfonic acid, steroid core |

| Solubility | Amphipathic | Hydrophilic |

| Applications | Diabetes therapy | Digestive aid |

Taurocholic acid’s sulfonic acid group enhances water solubility for bile salt functions, while thioctic acid’s dithiolane enables redox activity .

Thioctic Acid vs. Thioctic Acid Impurities

Thioctic acid impurities, such as Thioctic Acid Impurity 35 (CAS: 13125-44-5, $ C6H{10}O2S2 $), highlight structural variations affecting purity and efficacy. These impurities often arise during synthesis and differ in alkyl chain length or oxygen/sulfur substitution .

| Impurity | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|

| Thioctic Acid Impurity 35 | $ C6H{10}O2S2 $ | 178.26 g/mol | Shorter carbon chain |

| Thioctic Acid Impurity 39 | $ C{18}H{32}N2O6S_2 $ | 436.58 g/mol | Extended chain with nitrogen |

Such impurities underscore the importance of rigorous quality control in pharmaceutical production .

Research Findings and Functional Implications

- Antioxidant Capacity: Thioctic acid’s dithiolane ring allows it to scavenge free radicals more effectively than monothiol compounds like thioacetic acid .

- Synthetic Utility : Thioacetic acid’s reactivity in acetylation reactions is unmatched by thioctic acid due to its simpler structure .

- Biological Specificity : Taurocholic acid’s sulfonic acid group facilitates micelle formation, a function absent in thioctic acid’s redox-focused biology .

Q & A

Q. What frameworks guide the integration of computational modeling with experimental this compound research?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2, NF-κB).

- MD simulations : Run GROMACS for 100 ns to assess ligand-protein stability.

Correlate in silico findings with wet-lab assays (e.g., SPR for binding kinetics) to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.